inS3-54A18

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

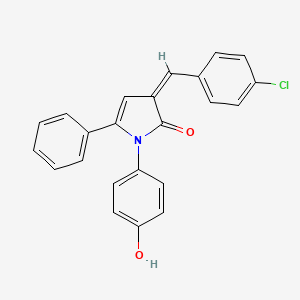

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHWQIPPIXOVRK-JXAWBTAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

inS3-54A18: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of inS3-54A18, a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the molecular interactions, cellular effects, and preclinical validation of this compound, offering valuable insights for researchers in oncology, immunology, and drug discovery.

Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain

This compound represents a significant advancement in STAT3 inhibitor development by selectively targeting the DNA-Binding Domain (DBD) of the STAT3 protein.[1][2] This mode of action is distinct from the more common strategy of inhibiting the SH2 domain, which is involved in STAT3 dimerization. By binding directly to the DBD, this compound effectively prevents STAT3 from associating with its consensus DNA sequences in the promoters of target genes.[1][3] This blockade of DNA binding is the pivotal step in its inhibitory function, leading to the suppression of downstream gene transcription essential for tumor progression, metastasis, and cell survival.[1][3]

A key feature of this compound's mechanism is its ability to inhibit STAT3 activity without affecting the upstream activation events, such as phosphorylation at Tyr705, or the dimerization of the STAT3 protein.[3][4] This specificity for the DNA-binding function minimizes off-target effects that can arise from interfering with the broader signaling cascade.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative view of its efficacy in different experimental contexts.

| Assay Type | Description | IC50 (μM) | Reference |

| Fluorescence Polarization (FP) | Measures the inhibition of a fluorescently labeled DNA probe binding to the STAT3 DNA-binding domain. | 126 ± 39.7 | [5] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Assesses the inhibition of STAT3 binding to a labeled DNA probe, resulting in a shift in mobility on a gel. | ~165 | [5][6] |

| STAT3-dependent Luciferase Reporter Assay | Measures the inhibition of STAT3-mediated gene expression in a cellular context using a luciferase reporter. | ~11 | [5][6] |

Signaling Pathway Inhibition

The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for STAT3-DNA Binding Inhibition

This assay quantitatively measures the ability of this compound to disrupt the interaction between the STAT3 DNA-binding domain and a fluorescently labeled DNA probe.

Materials:

-

Recombinant STAT3 protein (containing the DNA-binding domain, e.g., STAT3¹²⁷⁻⁶⁸⁸)

-

Fluorescently labeled double-stranded DNA probe with a STAT3 consensus binding site (e.g., 5'-Bodipy-TTNCNNNAA-3')

-

Assay Buffer: 25 mM Tris pH 8.5

-

This compound stock solution in DMSO

-

384-well black, non-binding microplates

Procedure:

-

Prepare a solution of the STAT3¹²⁷⁻⁶⁸⁸ protein in the assay buffer. A final concentration of approximately 480 nM is often used to achieve 80% of the maximum fluorescence polarization signal.

-

Prepare a solution of the Bodipy-labeled DNA probe in the assay buffer to a final concentration of 20 nM.

-

Serially dilute the this compound stock solution to create a range of concentrations for IC50 determination.

-

In a 384-well plate, combine the STAT3 protein, the fluorescent DNA probe, and the various concentrations of this compound. Include control wells with no inhibitor (maximum polarization) and wells with only the DNA probe (minimum polarization).

-

Incubate the plate at 4°C for 24 hours to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

A549 Lung Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Materials:

-

A549 human lung carcinoma cells

-

Matrigel

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Culture A549 cells to 70-80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/ml.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg) or vehicle control orally, typically 2-3 times per week.

-

Measure tumor volume with calipers and monitor the body weight of the mice twice a week.

-

After a predetermined period (e.g., 4-5 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis of STAT3 Target Gene Expression

This method is used to determine the effect of this compound on the protein levels of STAT3 downstream target genes.

Materials:

-

A549 or other relevant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against STAT3, p-STAT3 (Tyr705), and STAT3 target genes (e.g., Cyclin D1, Survivin, VEGF, MMP-2, MMP-9)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm that this compound inhibits the binding of STAT3 to the promoters of its target genes within the cellular context.

Materials:

-

A549 or other relevant cancer cell lines

-

This compound

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Anti-STAT3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and reverse cross-linking solution

-

Primers for qPCR targeting the promoter regions of STAT3 target genes (e.g., Cyclin D1, Twist)

Procedure:

-

Treat cells with this compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the STAT3-DNA complexes using an anti-STAT3 antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers specific to the promoter regions of STAT3 target genes to quantify the amount of precipitated DNA.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for the development and validation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the STAT3 Binding Affinity of inS3-54A18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of inS3-54A18, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the quantitative binding data, experimental methodologies, and the signaling pathway context for researchers engaged in oncology and drug discovery targeting the STAT3 pathway.

Core Concept: Targeting the STAT3 DNA-Binding Domain

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis.[1] The conventional approach to inhibiting STAT3 has been to target its SH2 domain, which is crucial for its dimerization and activation. However, the inhibitor this compound represents an alternative strategy, as it directly targets the DNA-binding domain (DBD) of STAT3.[1][2] This interaction prevents the STAT3 protein from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1]

Quantitative Binding Affinity of this compound to STAT3

The binding affinity of this compound to the STAT3 DNA-binding domain has been quantified using multiple biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Assay Type | Method | Target Protein | Probe/Substrate | IC50 Value (μM) | Reference |

| Fluorescence Polarization (FP) Assay | Competition Assay | Truncated STAT3 (residues 127-688) | Bodipy-labeled DNA conjugate | 126 ± 39.7 | [2][3] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Competition Assay | YFP-STAT3 (residues 127-688) fusion protein | 12-mer unlabeled consensus STAT3 DNA | ~165 | [2][3] |

Mechanism of Action

This compound directly binds to the DNA-binding domain of STAT3, which sterically hinders the interaction between STAT3 and its consensus DNA sequences on the promoters of target genes.[1][2] Notably, this compound does not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705, nor does it prevent the dimerization of STAT3 monomers.[4] Its inhibitory effect is specific to the DNA-binding step, leading to the downstream suppression of STAT3-mediated gene transcription.

STAT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a fluorescently labeled DNA probe and the STAT3 DNA-binding domain by a competitive inhibitor.

Materials:

-

Purified truncated STAT3 protein (residues 127-688)

-

Bodipy-labeled DNA conjugate (fluorescent probe)

-

This compound compound

-

Assay Buffer: 25 mM Tris pH 8.5

-

96-well black microtiter plates

Procedure:

-

A solution containing the truncated STAT3 protein (final concentration optimized for binding, e.g., 480 nM) and the Bodipy-DNA conjugate (final concentration, e.g., 20 nM) is prepared in the assay buffer.[3]

-

Serial dilutions of this compound are added to the wells of the 96-well plate.

-

The STAT3 protein and DNA probe mixture is then added to the wells containing the inhibitor.

-

The plate is incubated for 24 hours at 4°C to reach binding equilibrium.[3]

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protein Electrophoretic Mobility Shift Assay (PEMSA)

This assay qualitatively and semi-quantitatively assesses the ability of an inhibitor to prevent the binding of a protein to a specific DNA sequence, resulting in a change in the electrophoretic mobility of the DNA.

Materials:

-

Purified YFP-STAT3 (residues 127-688) fusion protein

-

12-mer unlabeled consensus STAT3 DNA probe

-

Labeled DNA probe (e.g., with a non-radioactive label for detection)

-

This compound compound

-

Binding Buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE or TGE)

Procedure:

-

Binding reactions are set up by combining the YFP-STAT3 protein, the labeled DNA probe, and varying concentrations of this compound in the binding buffer.

-

A control reaction without the inhibitor is also prepared.

-

The reactions are incubated at 4°C for 24 hours to allow for binding.[3]

-

After incubation, the samples are loaded onto a native polyacrylamide gel.

-

Electrophoresis is performed to separate the protein-DNA complexes from the free DNA probe.

-

The gel is then imaged using a suitable detection system for the labeled probe.

-

The intensity of the shifted band (protein-DNA complex) is quantified, and the concentration of this compound that causes a 50% reduction in the shifted band intensity is estimated as the IC50.

Conclusion

This compound is a promising STAT3 inhibitor that functions by directly targeting the DNA-binding domain, a novel mechanism of action compared to traditional SH2 domain inhibitors. The quantitative binding data obtained from fluorescence polarization and protein electrophoretic mobility shift assays provide a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols outlined in this guide offer a practical resource for researchers aiming to replicate or build upon these findings in the pursuit of novel cancer therapies.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to inS3-54A18: A Potent STAT3 Inhibitor

Introduction

inS3-54A18 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It represents a significant advancement in the pursuit of targeted cancer therapies due to its unique mechanism of action. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound specifically targets the DNA-binding domain (DBD) of STAT3, a domain previously considered "undruggable".[1] This distinction allows this compound to effectively suppress STAT3-mediated gene expression, tumor growth, and metastasis, offering a promising new avenue for cancer treatment.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

The development of this compound arose from the optimization of a preceding compound, inS3-54.[1] While inS3-54 demonstrated selectivity for STAT3 over STAT1, it was found to have off-target effects.[1] This led to an extensive structure-activity relationship (SAR)-guided optimization effort to enhance specificity and improve pharmacological properties.[1] This process culminated in the identification of this compound, a lead compound with increased specificity and superior pharmacological characteristics.[1] The development of this compound was facilitated by an improved in silico screening approach targeting the STAT3 DBD.[1][3]

Mechanism of Action

This compound functions by directly binding to the DNA-binding domain of STAT3.[1][2] This interaction physically obstructs the ability of STAT3 dimers to bind to their consensus DNA sequences in the promoters of target genes.[4] Consequently, the transcription of downstream genes regulated by STAT3 is inhibited.[2][4][5] It is crucial to note that this compound does not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705, or the subsequent dimerization of STAT3 monomers.[2][5] Its inhibitory effect is precisely localized to the final step of the STAT3 signaling cascade: the binding to DNA.

Signaling Pathway Diagram

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the reported IC50 values.

| Compound | Assay Type | Cell Line / Condition | Incubation Time | IC50 (µM) | Reference |

| This compound | Fluorescence Polarization (FP) Assay | STAT3127-688:DNA | 24 hours | 126 ± 39.7 | [6] |

| This compound | Protein Electrophoretic Mobility Shift Assay (PEMSA) | YFP-STAT3127-688:DNA | 24 hours | ~165 | [6] |

| This compound | STAT3-dependent Luciferase Reporter Assay | Not Specified | Not Specified | ~11 | [7] |

| inS3-54 | Fluorescence Polarization (FP) Assay | STAT3127-688:DNA | 24 hours | 21.3 ± 6.9 | [6] |

| inS3-54 | Protein Electrophoretic Mobility Shift Assay (PEMSA) | YFP-STAT3127-688:DNA | 24 hours | ~26 | [6] |

| inS3-54 | Cytotoxicity Assay | A549, MDA-MB-231 | Not Specified | 3.2 - 5.4 | [3] |

| inS3-54 | Cytotoxicity Assay | Non-cancer cells | Not Specified | 10 - 12 | [3] |

| inS3-54 | DNA-binding Assay (EMSA) | STAT3 | Not Specified | ~20 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Fluorescence Polarization (FP) Assay for STAT3:DNA Binding Inhibition

This assay is used to screen for and characterize inhibitors of the STAT3:DNA interaction.

Materials:

-

STAT3127-688 protein

-

Fluorescently labeled DNA probe (e.g., Bodipy-DNA conjugate)

-

Assay buffer (e.g., 25 mM Tris pH 8.5)

-

This compound and other test compounds dissolved in DMSO

-

384-well black non-binding surface plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer.

-

In a 384-well plate, add the STAT3127-688 protein and the fluorescently labeled DNA probe to each well.

-

Add the serially diluted test compounds to the wells. Include control wells with DMSO only (maximum binding) and wells with only the DNA probe (minimum polarization).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow the binding to reach equilibrium.[6]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for FP Assay

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Human cancer cells (e.g., A549 lung carcinoma cells)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 A549 cells) into the flanks of the mice.[5]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., ~50 mm3), randomize the mice into treatment and control groups.[5]

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg, 2-3 times a week).[5] Administer the vehicle control to the control group.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).[5]

-

After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and harvest the tumors.[5]

-

Weigh the tumors and perform further analyses, such as immunohistochemistry, to assess the effect of the treatment on STAT3 target gene expression.[5]

Conclusion

This compound is a promising STAT3 inhibitor with a novel mechanism of action that circumvents the challenges associated with targeting the STAT3 SH2 domain. Its ability to specifically inhibit the DNA-binding activity of STAT3 has been demonstrated to effectively suppress cancer cell proliferation, tumor growth, and metastasis in preclinical models.[1][2] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially advance this compound as a next-generation cancer therapeutic.

References

- 1. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

inS3-54A18: A Technical Guide to its Selectivity for STAT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor inS3-54A18 and its selectivity for Signal Transducer and Activator of Transcription 3 (STAT3) over other members of the STAT protein family. This document synthesizes available data, details experimental methodologies for assessing selectivity, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription (STAT) proteins are a family of latent cytoplasmic transcription factors that play crucial roles in mediating cellular responses to a wide array of cytokines and growth factors. The STAT family in mammals comprises seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6. Upon activation, typically through phosphorylation by Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Constitutive activation of STAT3 is a hallmark of many human cancers and is implicated in tumor cell proliferation, survival, invasion, and immunosuppression. This has made STAT3 an attractive target for cancer therapy. One therapeutic strategy is to inhibit the binding of STAT3 to its target DNA, thereby preventing the transcription of genes that drive oncogenesis. The small molecule this compound was developed as an inhibitor that targets the DNA-binding domain (DBD) of STAT3.

Selectivity Profile of this compound

Inhibitory Activity of this compound against STAT3

The inhibitory potency of this compound against the DNA-binding activity of STAT3 has been quantified using multiple biophysical and biochemical assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized in the table below.

| Assay Type | Target | IC50 (µM) | Reference |

| Fluorescence Polarization (FP) | STAT3 | 126 ± 39.7 | [1] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3 | ~165 | [1] |

Selectivity of the Parent Compound (inS3-54) for STAT3 over STAT1

The precursor to this compound, inS3-54, was evaluated for its selectivity against STAT1. The following table summarizes the findings from an Electrophoretic Mobility Shift Assay (EMSA), which measures the inhibition of protein-DNA interaction.

| Compound | Target | IC50 (µM) | Comments | Reference |

| inS3-54 | STAT3 | ~20 | - | [2] |

| inS3-54 | STAT1 | >300 | No significant inhibition observed up to 300 µM. | [2] |

This compound was developed from inS3-54 to have "increased specificity," suggesting that it would retain or exceed this selectivity profile.[3] However, direct quantitative comparisons of this compound against STAT1, STAT2, STAT4, STAT5, and STAT6 have not been reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activity and selectivity of compounds like this compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT-DNA Binding Inhibition

This assay directly visualizes the binding of a STAT protein to a DNA probe and assesses the ability of an inhibitor to disrupt this interaction.

Objective: To determine the IC50 of an inhibitor for a specific STAT protein.

Materials:

-

Recombinant, purified STAT proteins (STAT1, STAT3, etc.)

-

Double-stranded DNA oligonucleotide probe containing the consensus binding site for the STAT protein of interest (e.g., GAS element), end-labeled with a detectable marker (e.g., 32P or a fluorescent dye).

-

Unlabeled ("cold") competitor DNA probe.

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Native polyacrylamide gel (e.g., 4-6%).

-

TBE or similar electrophoresis buffer.

-

Gel imaging system (phosphorimager or fluorescence scanner).

Procedure:

-

Binding Reaction Setup:

-

In separate tubes, prepare reaction mixtures containing the binding buffer, a fixed concentration of the labeled DNA probe, and a fixed concentration of the specific STAT protein.

-

To these tubes, add the test inhibitor at a range of concentrations (e.g., 0.1 µM to 300 µM). Include a vehicle control (e.g., DMSO).

-

As controls, prepare a reaction with labeled probe only (no protein) and a competition reaction that includes an excess of the unlabeled DNA probe to demonstrate binding specificity.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding to reach equilibrium.

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

-

-

Detection and Analysis:

-

Dry the gel (if using 32P) and expose it to a phosphor screen, or scan the gel directly if using a fluorescent probe.

-

Quantify the band intensities for the free probe and the protein-DNA complex in each lane.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay for High-Throughput Selectivity Screening

This is a solution-based, homogeneous assay that measures the disruption of the interaction between a fluorescently labeled DNA probe and a STAT protein. It is well-suited for high-throughput screening of inhibitors against multiple targets.

Objective: To determine the IC50 of an inhibitor for various STAT proteins in a high-throughput format.

Materials:

-

Recombinant, purified STAT proteins (STAT1, STAT3, etc.).

-

Fluorescently labeled, double-stranded DNA oligonucleotide probe for each STAT protein.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

Test inhibitor at various concentrations.

-

Multi-well plates (e.g., black, 384-well).

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Plate Preparation:

-

Add a fixed concentration of the fluorescently labeled DNA probe to all wells of the microplate.

-

Add the test inhibitor in a serial dilution across the plate. Include wells for positive control (probe + STAT protein, no inhibitor) and negative control (probe only).

-

-

Protein Addition and Incubation:

-

Add a fixed concentration of the specific STAT protein to the appropriate wells.

-

Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

The data is typically expressed in millipolarization (mP) units.

-

Calculate the percentage of inhibition for each concentration of the inhibitor based on the dynamic range between the positive and negative controls.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable model.

-

Visualizing Pathways and Workflows

Canonical STAT3 Signaling Pathway

The following diagram illustrates the canonical activation pathway of STAT3, from cytokine receptor binding to the transcription of target genes.

References

- 1. oncotarget.com [oncotarget.com]

- 2. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of inS3-54A18 on STAT3 Downstream Targets

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the small-molecule inhibitor inS3-54A18 and its effects on the downstream targets of Signal Transducer and Activator of Transcription 3 (STAT3). The document details the mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual diagrams of the relevant signaling pathways and workflows.

Core Concepts: STAT3 Signaling and this compound's Mechanism of Action

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. In many cancerous states, STAT3 is constitutively activated, leading to the continuous transcription of downstream target genes that promote tumor growth and metastasis.

The small-molecule this compound is a potent and specific inhibitor of STAT3.[1] Unlike many inhibitors that target the SH2 domain to prevent STAT3 dimerization, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[1][2] This mechanism does not interfere with the phosphorylation of STAT3 at Tyr705 (a key activation step) but physically prevents the STAT3 dimer from binding to the promoter regions of its target genes.[3][4] This direct inhibition of DNA binding effectively halts the transcription of genes crucial for cancer cell survival and proliferation.[2]

Quantitative Analysis of this compound's Effect on STAT3 Downstream Targets

This compound has been demonstrated to effectively suppress the expression of a range of STAT3 downstream target genes that are integral to cancer cell proliferation, survival, and metastasis. The following tables summarize the quantitative data on the inhibition of these targets at both the protein and mRNA levels in various cancer cell lines. The predecessor compound, inS3-54, which shares the same mechanism of action, has also been included for a comprehensive overview.

Table 1: Effect of inS3-54 on Protein Expression of STAT3 Downstream Targets

| Target Protein | Cell Line | Treatment | Concentration (µM) | Result |

| Cyclin D1 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| Survivin | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| VEGF | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| MMP-2 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| MMP-9 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| Twist | A549 (Lung Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| Cyclin D1 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| Survivin | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| VEGF | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| MMP-2 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| MMP-9 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

| Twist | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased Expression[5] |

Table 2: Effect of inS3-54 on mRNA Expression of STAT3 Downstream Targets

| Target Gene | Cell Line | Treatment | Concentration (µM) | Result |

| Cyclin D1 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| Survivin | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| VEGF | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| MMP-2 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| MMP-9 | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| Twist | A549 (Lung Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| Cyclin D1 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| Survivin | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| VEGF | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| MMP-2 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| MMP-9 | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

| Twist | MDA-MB-231 (Breast Cancer) | inS3-54 | 20 | Decreased mRNA Levels[5] |

Table 3: Effect of this compound on STAT3-dependent Gene Expression

| Assay | Cell Line | Treatment Condition | Result |

| STAT3-dependent luciferase reporter assay | - | IL-6 stimulated | This compound inhibits expression[1] |

| Endogenous target gene expression | - | Constitutive and IL-6 stimulated | This compound effectively inhibits expression[1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effect of this compound on STAT3 downstream targets.

Western Blot Analysis

This protocol is for the detection of protein levels of STAT3 downstream targets.

-

Cell Lysis:

-

Treat cancer cells (e.g., A549, MDA-MB-231) with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-Survivin, anti-VEGF, anti-MMP-2, anti-MMP-9, anti-Twist) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of mRNA levels of STAT3 downstream target genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described for Western blotting.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mixture containing the cDNA template, gene-specific primers for the target genes, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Normalize the expression of the target genes to an internal control gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine the in-situ binding of STAT3 to the promoter regions of its target genes.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Stop the cross-linking reaction by adding glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an anti-STAT3 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of the STAT3 target genes (e.g., Cyclin D1, Twist).

-

Conclusion

The small-molecule inhibitor this compound represents a promising therapeutic agent for cancers driven by aberrant STAT3 activity. Its unique mechanism of targeting the STAT3 DNA-binding domain allows for the effective and specific inhibition of the transcription of a wide range of downstream target genes essential for tumor progression. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the potential of this compound and to develop novel STAT3-targeted therapies.

References

- 1. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule targeting FOXM1 DNA binding domain exhibits anti-tumor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

inS3-54A18: A Technical Guide to a Novel STAT3 Inhibitor Targeting the DNA-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of inS3-54A18, a novel small-molecule inhibitor that uniquely targets the DNA-binding domain (DBD) of STAT3, offering a distinct mechanism of action compared to more common SH2 domain inhibitors. This document will detail its biochemical and cellular activity, provide comprehensive experimental protocols, and present key data in a clear, structured format to support further research and drug development efforts.

Mechanism of Action

This compound is an optimized lead compound derived from its predecessor, inS3-54.[1] It directly binds to the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of its target genes.[1] This allosteric inhibition effectively blocks the transcriptional activity of STAT3 without affecting its upstream activation, such as phosphorylation at Tyr705, or its dimerization.[2] This targeted approach on the DBD represents a significant advancement, as this domain was previously considered "undruggable".[1]

Signaling Pathway and Point of Intervention

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 monomers, which subsequently dimerize via their SH2 domains. These dimers translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound intervenes at the final step of this cascade.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

In Vitro Binding and Inhibition

| Assay Type | Description | Target | IC50 (µM) | Reference |

| Fluorescence Polarization (FP) | Measures the inhibition of fluorescently labeled DNA binding to the STAT3 DNA-binding domain. | STAT3-DNA Interaction | 126 ± 39.7 | [3][4] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Assesses the inhibition of a STAT3-DNA complex formation. | STAT3-DNA Interaction | ~165 | [5] |

| STAT3-Dependent Luciferase Reporter Assay | Measures the inhibition of STAT3 transcriptional activity in cells. | STAT3 Transcriptional Activity | ~11 | [5] |

Cellular Assays

| Assay Type | Cell Line | Concentration (µM) | Effect | Reference |

| Wound Healing Assay | A549 (Lung Carcinoma) | 5 | 64% wound healing | [2] |

| 10 | 47% wound healing | [2] | ||

| MDA-MB-231 (Breast Cancer) | 5 | 76% wound healing | [2] | |

| 10 | 39% wound healing | [2] |

In Vivo Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| NOD/SCID Mice | A549 Lung Carcinoma Xenograft | 200 mg/kg, p.o., 2-3 times/week for 4 weeks | Effective inhibition of tumor growth and metastasis | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay

This protocol is adapted from a high-throughput screening method for STAT3 DBD inhibitors.[4]

Objective: To quantify the inhibitory effect of this compound on the binding of a fluorescently labeled DNA probe to the STAT3 DNA-binding domain.

Materials:

-

Recombinant STAT3 protein (residues 127-688)

-

Fluorescently labeled (e.g., Bodipy) double-stranded DNA probe containing a STAT3 binding site

-

Assay Buffer (e.g., 25 mM Tris pH 8.5)

-

This compound dissolved in DMSO

-

384-well, low-volume, non-binding black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of the STAT3 protein and the fluorescent DNA probe in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

Add a fixed volume of the STAT3-DNA probe solution to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 24 hours) to allow the binding to reach equilibrium.[3]

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

A549 or MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to confluency.

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Capture images of the wounds at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

NOD/SCID mice (5-6 weeks old)

-

A549 human lung carcinoma cells

-

Matrigel (optional, for co-injection)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10^6 A549 cells into the flanks of the mice.[2]

-

Allow tumors to grow to a palpable size (e.g., ~50 mm³).[2]

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg) or vehicle control via oral gavage, 2-3 times per week for 4 weeks.[2]

-

Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for STAT3 target genes).

-

Examine organs, such as the lungs, for evidence of metastasis.

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound represents a promising chemical probe for the study of STAT3 function and a potential lead compound for the development of novel anticancer therapeutics. Its unique mechanism of targeting the STAT3 DNA-binding domain provides a valuable tool for researchers investigating the downstream consequences of STAT3 signaling. The data and protocols presented in this guide offer a comprehensive resource for scientists working to further characterize and utilize this potent STAT3 inhibitor.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to inS3-54A18 (CAS: 328998-53-4): A Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inS3-54A18, a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to furnish researchers and drug development professionals with the essential technical data and methodologies to facilitate their investigations into STAT3-mediated signaling and its therapeutic targeting.

Core Concepts and Mechanism of Action

This compound is a derivative of inS3-54, optimized for increased specificity and improved pharmacological properties.[1] It functions as a direct inhibitor of STAT3 by targeting its DNA-binding domain (DBD).[1][2] This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain, which is involved in STAT3 dimerization.[1] By binding to the DBD, this compound allosterically inhibits the DNA-binding activity of STAT3, thereby preventing it from regulating the transcription of its downstream target genes.[1][2] Notably, this compound does not interfere with the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705, a key step in its activation.[3] Its inhibitory action is specific to the DNA-binding function of STAT3.

The targeted disruption of STAT3's transcriptional activity by this compound leads to the downregulation of various genes implicated in cancer progression, including those involved in cell proliferation, survival, angiogenesis, and metastasis.[2][4] This targeted approach has demonstrated anti-cancer properties in various preclinical models.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency across different experimental platforms.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Fluorescence Polarization (FP) Assay | STAT3 DNA-Binding | Recombinant STAT3127-688 | 126 ± 39.7 μM | [6][7] |

| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3 DNA-Binding | Recombinant YFP-STAT3127-688 | ~165 μM | [8] |

| STAT3-dependent Luciferase Reporter Assay | STAT3 Transcriptional Activity | MDA-MB-231 | ~11 μM | [8] |

Table 2: Cellular Effects of this compound

| Assay Type | Cell Line | Concentration | Effect | Reference |

| Wound Healing Assay | A549 | 5 μM | 64% wound healing | [3] |

| 10 μM | 47% wound healing | [3] | ||

| MDA-MB-231 | 5 μM | 76% wound healing | [3] | |

| 10 μM | 39% wound healing | [3] | ||

| Apoptosis Induction | A549, MDA-MB-231 | 5 or 10 μM | Induces apoptosis | |

| Migration and Invasion | A549, MDA-MB-231 | 5 or 10 μM | Reduces migration and invasion |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| A549 Mouse Xenograft | Non-small cell lung cancer | 200 mg/kg, p.o. | Reduced tumor volume | [3] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 328998-53-4 | |

| Molecular Formula | C23H16ClNO2 | |

| Molecular Weight | 373.83 g/mol | |

| Solubility | DMSO: 75 mg/mL (200.62 mM) | [9] |

| Acetonitrile: Soluble | ||

| Methanol: Soluble | ||

| Water: Insoluble |

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the point of intervention for this compound.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Fluorescence Polarization (FP) Assay for STAT3-DNA Binding

This assay quantitatively measures the inhibition of STAT3 binding to a fluorescently labeled DNA probe.

Materials:

-

Recombinant STAT3 protein (e.g., STAT3127-688 construct)

-

Fluorescently labeled double-stranded DNA probe with a STAT3 consensus binding site (e.g., 5'-Bodipy-TTNCNNNAA-3')

-

Assay buffer (e.g., 25 mM Tris pH 8.5)

-

This compound stock solution (in 100% DMSO)

-

384-well black, non-binding microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the recombinant STAT3 protein to each well containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the fluorescently labeled DNA probe to all wells.

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 24 hours at 4°C).[7]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition at each inhibitor concentration relative to controls (no inhibitor and no protein).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kits)

-

96-well clear-bottom cell culture plates

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric, fluorometric, or luminescent signal development.

-

Measure the signal using the appropriate microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cell migration.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tip or a wound-healing insert

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate and capture images of the same fields at regular intervals (e.g., 8, 16, 24 hours).

-

Measure the width of the scratch at different time points for each condition.

-

Quantify the rate of wound closure as a measure of cell migration.

A549 Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Materials:

-

A549 human non-small cell lung cancer cells

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 5-6 weeks old

-

Matrigel (optional)

-

This compound formulation for oral administration (e.g., in a vehicle like CMC-Na)

-

Calipers for tumor measurement

Procedure:

-

Harvest A549 cells and resuspend them in serum-free medium or a mixture with Matrigel at a concentration of approximately 5 x 10^6 cells per injection.[3]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., ~50 mm³), randomize the mice into treatment and control groups.[3]

-

Administer this compound (e.g., 200 mg/kg) or the vehicle control orally according to the planned schedule (e.g., 2-3 times a week).[3]

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 4 weeks), euthanize the mice, and excise and weigh the tumors.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

Caption: Workflow for in vitro evaluation of this compound.

Caption: Workflow for in vivo xenograft studies with this compound.

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

The Role of inS3-54A18 in Inhibiting Tumor Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. The persistent activation of STAT3 signaling has rendered it an attractive target for anticancer therapeutics. This technical guide delves into the mechanism and efficacy of inS3-54A18, a novel small-molecule inhibitor designed to directly target the DNA-binding domain (DBD) of STAT3. By physically obstructing the binding of STAT3 to the promoter regions of its target genes, this compound effectively abrogates downstream gene expression, leading to the inhibition of tumor cell proliferation and induction of apoptosis. This document provides a comprehensive overview of the preclinical data on this compound, including its effects on various cancer cell lines and in vivo tumor models, detailed experimental protocols, and a visual representation of its mechanism of action within the STAT3 signaling pathway.

Introduction to STAT3 Signaling and Its Role in Cancer

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus and regulates the expression of a multitude of genes critical for cell growth and survival. In normal physiological processes, STAT3 activation is a transient and tightly regulated event. However, in many malignancies, STAT3 is constitutively phosphorylated and activated, leading to uncontrolled cell proliferation and resistance to apoptosis.

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases, which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA consensus sequences in the promoter regions of target genes, thereby initiating their transcription. Key downstream targets of STAT3 that promote tumorigenesis include genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).

This compound: A Direct Inhibitor of the STAT3 DNA-Binding Domain

This compound is a small-molecule compound identified through structure-activity relationship-guided optimization of a parent compound, inS3-54.[1] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound directly binds to the DNA-binding domain (DBD) of STAT3.[1][2] This novel mechanism of action prevents the STAT3 dimer from physically associating with its target DNA sequences, thereby inhibiting the transcription of downstream oncogenes.[1][3] A significant advantage of this approach is its ability to inhibit STAT3 activity without affecting its upstream activation (i.e., phosphorylation).[1]

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound and its precursor, inS3-54, have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | inS3-54 | 3.2 - 5.4 | [4] |

| MDA-MB-231 | Breast Cancer | inS3-54 | 3.2 - 5.4 | [4] |

| Non-cancer cells | - | inS3-54 | 10 - 12 | [4] |

| HeLa Nuclear Extract | Cervical Cancer | This compound | 126 ± 39.7 | [5] |

| YFP-STAT3:DNA PEMSA | - | This compound | ~165 | [6] |

In Vivo Efficacy in a Lung Cancer Xenograft Model

The anti-tumor activity of this compound was assessed in a mouse xenograft model using A549 human lung cancer cells.[1][2][3] Oral administration of this compound at a dose of 200 mg/kg resulted in significant inhibition of tumor growth and metastasis.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of STAT3 and its downstream target proteins.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins (e.g., Cyclin D1, Survivin). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the binding of STAT3 to the promoter regions of its target genes in vivo.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[7]

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.[8]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for STAT3 to immunoprecipitate the STAT3-DNA complexes. A non-specific IgG is used as a negative control.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known STAT3 target genes (e.g., Cyclin D1). The amount of precipitated DNA is quantified and compared to the input control.[7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancers driven by aberrant STAT3 signaling. Its unique mechanism of directly targeting the STAT3 DBD offers a distinct advantage over other inhibitors. The preclinical data robustly demonstrates its ability to inhibit tumor cell proliferation both in vitro and in vivo. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in a broader range of cancer types, its potential for combination therapies, and its progression into clinical trials. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. pan.stanford.edu [pan.stanford.edu]

- 8. Chromatin Immunoprecipation (ChIP) assay for 3T3-L1 preadipocytes [macdougald.lab.medicine.umich.edu]

Methodological & Application

Application Notes and Protocols for inS3-54A18: An In Vitro Analysis of a STAT3 DNA-Binding Domain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is often constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3] Consequently, the development of STAT3 inhibitors represents a promising therapeutic strategy. inS3-54A18 is a potent and specific small-molecule inhibitor that uniquely targets the DNA-binding domain (DBD) of STAT3.[1][4] Unlike many inhibitors that target the SH2 domain involved in STAT3 dimerization, this compound directly prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of downstream oncogenes.[1][2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound functions by directly binding to the DNA-binding domain of STAT3. This interaction allosterically inhibits the ability of STAT3 to bind to the consensus DNA sequences of its target genes.[1][4] Notably, this compound does not impede the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705, a key step in its activation and dimerization.[5] Its inhibitory effect is specific to the DNA-binding function of the STAT3 protein.

Data Presentation

Summary of In Vitro Efficacy of this compound

| Assay Type | Method | Target | Cell Line(s) | IC50 Value | Reference(s) |

| Biochemical Assay | Fluorescence Polarization (FP) | STAT3 DNA-Binding Domain | N/A | ~126 µM | [6][7][8] |

| Biochemical Assay | Electrophoretic Mobility Shift Assay (EMSA) | STAT3 DNA-Binding Domain | N/A | ~165 µM | [7] |

| Cell-Based Assay | STAT3-Dependent Luciferase Reporter | STAT3 Transcriptional Activity | MDA-MB-231 | ~11 µM | [8] |

| Cell-Based Assay | Cell Viability/Cytotoxicity | Cell Proliferation | A549, MDA-MB-231 | ~3.2-5.4 µM | [2] |

| Cell-Based Assay | Wound Healing/Migration | Cell Migration | A549, MDA-MB-231 | See Note 1 | [5] |

Note 1: At 5 µM, this compound reduced wound healing to 64% in A549 cells and 76% in MDA-MB-231 cells. At 10 µM, it further reduced healing to 47% and 39%, respectively.[5]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for STAT3-DNA Binding

This assay quantitatively measures the ability of this compound to inhibit the binding of a fluorescently labeled DNA probe to the STAT3 DNA-binding domain.

Materials:

-

Recombinant STAT3 protein (specifically a construct containing the DNA-binding domain, e.g., STAT3127-688)

-

Fluorescently labeled DNA probe (e.g., Bodipy-labeled consensus STAT3 binding sequence)

-

Unlabeled consensus and non-consensus DNA sequences (for controls)

-

This compound

-

Assay Buffer (e.g., PBS, pH 7.4, with 1 mM DTT and 0.01% Triton X-100)

-

96-well or 384-well black, flat-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Workflow:

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Assay Buffer to the final desired concentrations.

-

In a 96-well plate, add the STAT3 protein and the fluorescently labeled DNA probe to each well at optimized concentrations.

-

Add the diluted this compound or control solutions (e.g., vehicle control, unlabeled consensus DNA as a positive control) to the wells.

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 14-24 hours).[6]

-

Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates inhibition of STAT3-DNA binding.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in a cellular context.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549)

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.[2]

Western Blot for Downstream STAT3 Target Genes

This protocol is used to confirm that inhibition of STAT3 DNA-binding by this compound leads to a decrease in the protein expression of its downstream target genes.

Materials:

-

Cancer cell line (e.g., A549, MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies against STAT3 target genes (e.g., Survivin, Cyclin D1, MMP-9) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies